3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolopyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory and anti-cancer properties . The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-aminopyrazoles with formylated active proton compounds . This reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or ultrasound irradiation, which can reduce reaction times and improve yields .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer cell proliferation . The compound’s ability to modulate these targets results in its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
Zaleplon: A sedative-hypnotic drug used for the short-term treatment of insomnia.
Indiplon: Another sedative-hypnotic drug with a similar structure and function to zaleplon.
Ocinaplon: A drug that was investigated for its anxiolytic properties but was not approved for clinical use.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-18(15-8-10-16(25-2)11-9-15)20-22-12-17(19(21)24(20)23-13)14-6-4-3-5-7-14/h3-12H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUHOVHUIBHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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